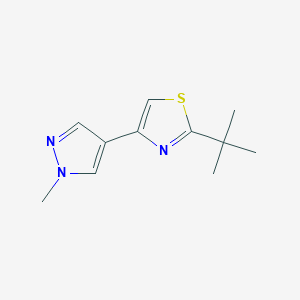![molecular formula C17H24N2O2 B7630011 2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one, also known as MMAD, is a potent antitumor agent that has been extensively studied in recent years. It belongs to the class of tubulin inhibitors and works by disrupting the formation of microtubules, which are essential for cell division.
Mechanism of Action
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one works by disrupting the formation of microtubules, which are essential for cell division. It binds to the colchicine-binding site on tubulin, inhibiting the polymerization of tubulin into microtubules. This results in the disruption of the mitotic spindle and ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity both in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. This compound has a high affinity for tumor cells, which makes it an attractive candidate for targeted therapy.
Advantages and Limitations for Lab Experiments
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one has several advantages for lab experiments. It is a potent antitumor agent that has shown significant activity against a variety of cancer types. It has also been tested in clinical trials, which provides valuable information on its safety and efficacy. However, this compound is a complex molecule that requires several steps for synthesis, which can be time-consuming and expensive. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for 2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one research. One area of focus is the development of more efficient synthesis methods that can improve the yield and purity of the molecule. Another area of focus is the development of targeted delivery systems that can improve the efficacy of this compound while minimizing side effects. Additionally, the combination of this compound with other antitumor agents is an area of active research, as it may lead to synergistic effects and improved outcomes for cancer patients.
Conclusion:
This compound is a potent antitumor agent that has shown significant activity against a variety of cancer types. Its mechanism of action involves the disruption of microtubules, which are essential for cell division. This compound has several advantages for lab experiments, but it also has limitations that need to be addressed. There are several future directions for this compound research, and continued investigation of this molecule may lead to the development of more effective cancer treatments.
Synthesis Methods
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one is a complex molecule that requires several steps for synthesis. The first step involves the preparation of 2-methyl-5-hydroxy-1H-pyridin-4-one, which is then reacted with 8-methyl-2-azaspiro[4.5]decane-2-carbonyl chloride to form the desired product. The synthesis process has been optimized to improve the yield and purity of this compound.
Scientific Research Applications
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one has been extensively studied for its antitumor activity. It has shown promising results in preclinical studies against a variety of cancer types, including lung, breast, and ovarian cancer. This compound has also been tested in clinical trials, and it has shown significant antitumor activity in patients with solid tumors.
Properties
IUPAC Name |
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-3-5-17(6-4-12)7-8-19(11-17)16(21)14-10-18-13(2)9-15(14)20/h9-10,12H,3-8,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYZIDWQHXPSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CCN(C2)C(=O)C3=CNC(=CC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7a-Methyl-3-(2-methylazepane-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7629951.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone](/img/structure/B7629957.png)



![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)

![[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629999.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630003.png)
![3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7630023.png)
![2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide](/img/structure/B7630026.png)

